5-硝基-1H-吲唑-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

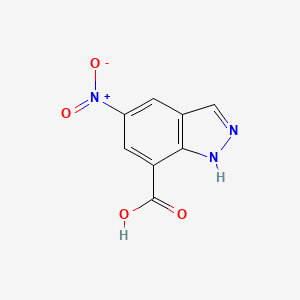

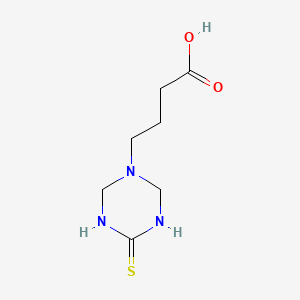

5-Nitro-1H-indazole-7-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and have been the subject of various studies in medicinal chemistry. The specific substitution pattern of the 5-nitro group and the 7-carboxylic acid moiety on the indazole core can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indazole derivatives, including those with nitro and carboxylic acid substituents, typically involves the construction of the indazole ring followed by functional group modifications. While the provided papers do not directly describe the synthesis of 5-nitro-1H-indazole-7-carboxylic acid, they do discuss the synthesis of related compounds. For instance, the synthesis of 7-substituted indazoles as inhibitors of nitric oxide synthases is described, which involves the preparation of monosubstituted and disubstituted indazoles . This suggests that similar synthetic strategies could be applied to the synthesis of 5-nitro-1H-indazole-7-carboxylic acid.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a pyrazole ring fused to a benzene ring. The substitution of functional groups at specific positions on the indazole core can significantly affect the compound's properties. For example, the introduction of a nitro group at the 5-position can enhance the compound's electron-withdrawing capacity, while the carboxylic acid group at the 7-position can introduce acidity and potential for hydrogen bonding . The molecular structure can be further analyzed using techniques such as X-ray crystallography, as demonstrated in the study of molecular co-crystals of carboxylic acids .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, depending on their substituents. The nitro group is a versatile functional group that can undergo reduction to form amino derivatives or participate in electrophilic aromatic substitution reactions. The carboxylic acid group can react with amines to form amides or with alcohols to form esters. The papers provided do not detail specific reactions of 5-nitro-1H-indazole-7-carboxylic acid, but they do mention the reactivity of related compounds, such as the reaction of 1-amino-2-nitroguanidine with oxalic acid to synthesize triazole carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-1H-indazole-7-carboxylic acid would be influenced by its functional groups. The nitro group is likely to contribute to the compound's acidity and may also impact its thermal stability. The carboxylic acid group would make the compound capable of forming hydrogen bonds, affecting its solubility and melting point. While the provided papers do not discuss the properties of 5-nitro-1H-indazole-7-carboxylic acid directly, they do describe the properties of similar compounds, such as the high-density energetic salts of trinitromethyl-substituted triazoles, which exhibit high density and good thermal stability .

科学研究应用

化学合成和中间体形成

5-硝基-1H-吲唑衍生物在药物化学中至关重要,特别是作为激酶抑制剂。像1H-吲唑-3-甲醛这样的衍生物作为合成多官能团3-取代吲唑的关键中间体,提供了将吲哚在温和条件下转化为吲唑衍生物的途径(Chevalier et al., 2018)。此外,5-硝基-1H-吲唑的硝化和还原过程会产生重要的化合物,如1-甲基-1H-吲唑-6-胺,通过随后的化学反应可以产生各种在结构和生物学上具有重要意义的分子(El’chaninov et al., 2018)。

晶体学和结构洞见

7-硝基-1H-吲唑的晶体结构与5-硝基-1H-吲唑-7-羧酸密切相关,已被研究用于作为一种一氧化氮合酶抑制剂的潜在性。该结构显示了分子内氢键,突出了晶体形式中的分子相互作用和堆积的复杂细节(Sopková-de Oliveira Santos et al., 2000)。

在光解和光化学中的作用

1-酰基-7-硝基吲哚,与5-硝基-1H-吲唑-7-羧酸密切相关,作为羧酸的光敏前体在神经活性氨基酸的光释放中发挥重要作用。研究表明,像4-甲氧基这样的取代基可以显著提高光解效率,这是光化学和光药理学中至关重要的过程(Papageorgiou & Corrie, 2000)。

一氧化氮合酶的抑制

5-硝基-1H-吲唑-7-羧酸衍生物已被确认为一氧化氮合酶(NOS)的有效抑制剂,特定化合物对神经元NOS表现出选择性。这种特性对于了解这些化合物在各种神经和炎症性疾病中的治疗潜力至关重要(Cottyn et al., 2008)。

催化和纳米催化应用

最近的研究探讨了5-硝基-1H-吲唑衍生物在催化过程中的应用,特别是利用吡咯-2-羧酸功能化的Fe3O4纳米颗粒。这些化合物在合成新的杂环系统中表现出催化活性,并且对各种菌株显示出中等抗菌活性,表明它们在绿色化学和药用应用中的潜力(Poormirzaei, 2020)。

安全和危害

The safety data sheet for a similar compound, “1H-Indazole-7-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Although this data is not specific to “5-Nitro-1H-indazole-7-carboxylic acid”, it suggests that similar precautions should be taken when handling this compound.

作用机制

Target of Action

Indazole derivatives have been known to interact with various targets such as nitric oxide synthase (nos) and sphingosine-1 phosphate receptor-1 (s1p1) . These targets play crucial roles in various biological processes, including inflammation and maintaining endothelial barrier integrity .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of their targets . For instance, they can inhibit the activity of NOS, thereby affecting the production of nitric oxide, a molecule involved in various physiological and pathological processes .

Biochemical Pathways

For instance, they have been implicated in the regulation of the nitric oxide pathway through their interaction with NOS .

Result of Action

For instance, they have been reported to maintain endothelial barrier integrity through their interaction with S1P1 .

属性

IUPAC Name |

5-nitro-1H-indazole-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJHZWSGEIJEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362578 |

Source

|

| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883290-89-9 |

Source

|

| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)

![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)